BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 2-(Thiophen-2-
yl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(Thiophen-2-yl)morpholine

Cat. No.: B1274246

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 2-(Thiophen-2-yl)morpholine. Due to the limited availability of published,
collated experimental spectra for this specific molecule, this document presents a detailed
analysis based on established spectroscopic principles and data from analogous structures.
The information herein serves as a valuable resource for the characterization and identification
of this compound in a research and development setting.

Chemical Structure

IUPAC Name: 2-(Thiophen-2-yl)morpholine CAS Number: 76175-49-0 Molecular Formula:
CsH11:NOS Molecular Weight: 169.24 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-
(Thiophen-2-yl)morpholine. This data is derived from the known spectral characteristics of
the thiophene and morpholine ring systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.30 dd 1H Thiophene H5
~7.00 dd 1H Thiophene H3
~6.95 dd 1H Thiophene H4
Morpholine H2
~4.50 dd 1H ]
(methine)
Morpholine H5
~3.90 m 2H . _
(equatorial & axial)
Morpholine H3
~3.65 m 2H . _
(equatorial & axial)
Morpholine H6
~2.90 m 2H _ _
(equatorial & axial)
~2.00 br s 1H N-H

Solvent: CDCls, Spectrometer Frequency: 400 MHz (assumed)

Table 2: Predicted 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
~145 Thiophene C2
~127 Thiophene C5
~125 Thiophene C3
~124 Thiophene C4
~70 Morpholine C2
~67 Morpholine C5
~50 Morpholine C3
~46 Morpholine C6
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Solvent: CDCIs, Spectrometer Frequency: 100 MHz (assumed)

Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

~3300 Medium, Broad N-H Stretch

3100-3000 Medium C-H Stretch (Thiophene)

2950-2850 Medium-Strong C-H Stretch (Morpholine)

~1500 Medium C=C Stretch (Thiophene ring)

~1115 Strong C-O-C Stretch (Morpholine)

850 Strong C-H Out-of-plane bend
(Thiophene)

~700 Strong C-S Stretch (Thiophene)

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation

169 [M]* (Molecular lon)

140 [M - C2Hs]*

110 [M - C2HsNOJ*

83 [C4HsS]* (Thienyl cation)

86 [C4aHsNO]* (Morpholine fragment)

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-(Thiophen-2-
yl)morpholine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm).

o Data Acquisition:

o Acquire a *H NMR spectrum to determine the proton chemical shifts, multiplicities, and
integrations.

o Acquire a 13C NMR spectrum to identify the chemical shifts of the carbon atoms.

o (Optional) Perform 2D NMR experiments such as COSY and HSQC to confirm proton-
proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Thin Film (for liquids/oils): Place a drop of the neat compound between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and
press into a thin, transparent pellet.

o Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the
range of 4000-400 cm~2. A background spectrum of the empty sample holder (or pure KBr
pellet) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
a suitable inlet system (e.qg., direct infusion or gas chromatography).

« lonization: Utilize an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer.

o Detection: The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic
compound like 2-(Thiophen-2-yl)morpholine.
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Synthesis & Purification

Synthesis of
2-(Thiophen-2-yl)ymorpholine

:
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Logical Relationships in Spectroscopic Data
Interpretation

The following diagram illustrates the logical connections between the different spectroscopic
techniques and the structural information they provide for 2-(Thiophen-2-yl)morpholine.
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Caption: Interplay of spectroscopic data for structural elucidation.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-(Thiophen-2-yl)morpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274246#spectroscopic-data-of-2-thiophen-2-yl-
morpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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